1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone
Description
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMFBTJWCUIMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the key boronate-containing phenol intermediate. The phenol is alkylated with a suitable acetone derivative or its equivalent to introduce the acetone moiety via an ether linkage. The reaction conditions are optimized to maintain the integrity of the sensitive boronate ester group.
Specific Preparation Route
A well-documented preparation method involves the nucleophilic substitution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with bromoacetone or an equivalent acetone derivative in the presence of a base such as cesium carbonate in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Step 1: Alkylation Reaction
- Reactants:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Bromoacetone (or a protected acetone derivative)
- Cesium carbonate (Cs₂CO₃) as base
- Solvent: Anhydrous THF
- Conditions: Reflux for 6–12 hours under inert atmosphere (nitrogen or argon)
- Outcome: Formation of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone via nucleophilic substitution on the bromoacetone carbon.
- Reactants:
Step 2: Work-up and Purification
Reaction Conditions and Optimization
| Parameter | Details | Notes |
|---|---|---|
| Base | Cesium carbonate (Cs₂CO₃) | Strong base to deprotonate phenol |
| Solvent | Anhydrous tetrahydrofuran (THF) | Ensures solubility and inertness |
| Temperature | Reflux (approx. 66 °C for THF) | Promotes reaction kinetics |
| Time | 6–12 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen or argon | Prevents oxidation of boronate group |
| Purification | Column chromatography (hexane/ethyl acetate 4:1) | Efficient separation of product |
| Yield | 65–75% | Good yield for sensitive boronate esters |
| Purity | >95% (HPLC) | High purity suitable for further use |
Alternative and Related Synthetic Approaches
Esterification Analogs: Similar compounds, such as tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, are prepared by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyl bromoacetate under similar conditions (cesium carbonate, THF, reflux). This demonstrates the general applicability of the alkylation strategy for introducing various acetone or acetate derivatives.
Industrial Scale-Up: Industrial synthesis employs continuous flow reactors and automated systems to control reaction parameters precisely, enhancing yield and purity. Such methods allow scaling the reaction from milligram to kilogram quantities while maintaining the boronate ester’s stability.
Research Findings and Analytical Data
- NMR Characterization: The product shows characteristic proton and carbon NMR signals confirming the phenoxyacetone linkage and the intact pinacol boronate moiety.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C15H21BO4 (molecular weight 276.1) confirm the target compound’s identity.
- Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95%, suitable for synthetic applications and further transformations.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation (Nucleophilic substitution) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + bromoacetone, Cs₂CO₃, THF, reflux, inert atmosphere | 70 | >95 | Key step forming phenoxyacetone linkage |
| 2 | Purification | Column chromatography (hexane/ethyl acetate 4:1) | 65 | >98 | Removes impurities, isolates pure product |
Chemical Reactions Analysis
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boronic acids.
Scientific Research Applications
Applications in Organic Synthesis
- Borylation Reactions
-
Synthesis of Conjugated Polymers
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is employed in the preparation of conjugated polymers. These polymers have applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of the dioxaborolane group enhances the electronic properties of the polymers .
- Cross-Coupling Reactions
Applications in Medicinal Chemistry
- Drug Development
- Targeted Drug Delivery
Applications in Materials Science
- Nanomaterials Synthesis
- Coatings and Adhesives
Case Studies
Mechanism of Action
The mechanism by which 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the boron atom being replaced by the incoming aryl or vinyl group.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of analogous compounds:
*Estimated based on analogs.
Key Observations:
- Functional Groups : The target compound’s ketone group contrasts with esters (e.g., ) and carboxylic acids (e.g., ), which may alter solubility and reactivity. Esters are more electrophilic, while carboxylic acids participate in hydrogen bonding.
- Substituent Effects: Fluorine () and methyl () groups on the aromatic ring modulate electronic and steric properties.
Reactivity in Cross-Coupling Reactions
Boronate esters are widely used in Suzuki-Miyaura couplings (). The target compound’s phenoxyacetone moiety may offer advantages:
- Steric Profile : The acetone group provides moderate steric bulk compared to smaller substituents (e.g., methyl) or larger ones (e.g., morpholine derivatives in ), balancing reactivity and selectivity.
- Electronic Effects : The ketone’s electron-withdrawing nature may enhance the boron atom’s electrophilicity, improving coupling efficiency with electron-rich aryl halides.
In contrast, carboxylic acid derivatives () are less reactive in couplings due to competing side reactions (e.g., protodeboronation), while fluorine-substituted analogs () exhibit higher reactivity in electron-deficient systems.
Notable Trends:
- Solid-State Behavior : Methyl-substituted analogs () and indole derivatives () are typically solids at room temperature, while ethynyl derivatives () are liquids.
- Thermal Stability : Higher molecular weight compounds (e.g., indole derivatives in ) exhibit higher melting points, critical for high-temperature reactions.
Biological Activity
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22BNO3
- Molecular Weight : 251.13 g/mol
- CAS Number : 1227068-67-8
- IUPAC Name : 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
Anticancer Properties
Research indicates that compounds containing boron have significant anticancer properties. For instance:
- A study demonstrated that derivatives of boron compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in cancer progression:
- Phosphodiesterase (PDE) : Inhibition of PDE has been linked to increased levels of cyclic nucleotides (cAMP and cGMP), which can lead to enhanced apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Studies have reported that similar boron-containing compounds possess activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with essential metabolic processes .
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that the compound induced apoptosis in breast cancer cells via the PI3K/Akt pathway modulation. |
| Enzyme Inhibition Study | Showed significant inhibition of phosphodiesterase activity leading to increased intracellular cAMP levels. |
| Antimicrobial Efficacy | Reported effectiveness against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) below 50 µg/mL. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
- Enzymatic Modulation : Inhibiting enzymes that play a role in tumor growth and survival.
- Membrane Disruption : Affecting microbial cell integrity leading to cell death.
Q & A
Q. What are the key structural and spectroscopic features of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone?
The compound contains a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boronic ester protecting group, an aromatic phenoxy group, and an acetone moiety. Key spectroscopic identifiers include:
- NMR : The dioxaborolane ring protons appear as a singlet at δ ~1.3 ppm (8H, methyl groups). The aromatic protons (phenoxy) show splitting patterns dependent on substitution (e.g., para-substitution simplifies splitting).
- LCMS : Molecular ion peaks consistent with the molecular formula C₁₄H₁₉BO₄ (MW ~262.11 g/mol) .
- FTIR : B-O stretching (~1,360 cm⁻¹) and C=O (acetone, ~1,715 cm⁻¹) .
Q. What are the recommended safety protocols for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile reactions .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline and consult a physician immediately .
- Waste Disposal : Classify as halogenated/organic waste. Use licensed disposal services to avoid environmental contamination .
Q. How is this compound typically synthesized?
A common method involves Suzuki-Miyaura coupling precursors :
Step 1 : React 4-bromophenol with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the boronic ester intermediate.
Step 2 : Alkylate the phenol with chloroacetone under basic conditions (e.g., Cs₂CO₃ in THF) to introduce the acetone moiety.
- Yield : ~44–60% after purification by column chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Solvent System : Anhydrous THF or dioxane at 80–90°C under N₂ enhances stability of the boronic ester .
- Base : K₂CO₃ or Cs₂CO₃ improves solubility and reduces side reactions compared to NaHCO₃ .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) or HPLC-MS .
Q. What analytical methods resolve contradictions in purity assessments?
Discrepancies in purity (e.g., GC vs. HPLC) may arise from volatile byproducts or stereoisomers. Use complementary techniques:
Q. How does the boronic ester moiety influence stability under varying pH conditions?
Q. What are its applications in medicinal chemistry?
- Protease Inhibitors : Acts as a precursor for α-aminoboronic acids targeting serine proteases (e.g., thrombin) .
- FABP4/5 Inhibitors : Used in quinoline-based inhibitors for metabolic disease research .
- Drug Conjugates : The acetone moiety enables bioconjugation via ketone-amine Schiff base formation .
Q. How to troubleshoot low reactivity in Suzuki-Miyaura couplings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
